Limaprost alfadex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limaprost alfadex is an oral prostaglandin E1 analog used to improve symptoms associated with thromboangiitis obliterans, acquired lumbar spinal canal stenosis, and other ischemic conditions . Prostaglandins act on various cells such as vascular smooth muscle cells, causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . This compound has been shown to improve peripheral circulatory failure with a vasodilator action and an antithrombotic effect .
Applications De Recherche Scientifique
Limaprost alfadex has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of prostaglandin analogs in various chemical reactions.
Biology: Investigated for its effects on cellular processes such as vasodilation, platelet aggregation, and inflammation.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Safety and Hazards
When handling Limaprost alfadex, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of limaprost alfadex involves the synthesis of limaprost, followed by its complexation with alfadex (alpha-cyclodextrin). The synthetic route for limaprost typically involves the following steps:
Synthesis of Prostaglandin E1 (PGE1) Analog: The synthesis starts with the preparation of the prostaglandin E1 analog, which involves multiple steps of organic synthesis, including the formation of key intermediates through reactions such as Wittig reactions, esterifications, and reductions.
Complexation with Alfadex: Limaprost is then complexed with alfadex to form this compound. This is achieved by dissolving limaprost in a suitable solvent and mixing it with an aqueous solution of alfadex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of limaprost followed by its complexation with alfadex. The process includes:
Bulk Synthesis: Large-scale synthesis of limaprost using optimized reaction conditions to ensure high yield and purity.
Complexation and Lyophilization: The synthesized limaprost is complexed with alfadex in large reactors, followed by lyophilization to produce the final product in tablet form.
Analyse Des Réactions Chimiques
Types of Reactions
Limaprost alfadex undergoes various chemical reactions, including:
Oxidation: Limaprost can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert limaprost into reduced forms.
Substitution: Substitution reactions can occur at specific functional groups in the limaprost molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of limaprost, which can have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E1 (PGE1): The parent compound of limaprost, used for similar therapeutic purposes.
Prostaglandin E2 (PGE2): Another prostaglandin analog with similar vasodilatory and anti-inflammatory properties.
Prostaglandin F2α (PGF2α): Used in different therapeutic areas but shares some pharmacological properties with limaprost.
Uniqueness of Limaprost Alfadex
This compound is unique due to its specific formulation with alfadex, which enhances its stability and bioavailability. This complexation allows for better therapeutic outcomes compared to other prostaglandin analogs .
Propriétés
Numéro CAS |
88852-12-4 |
---|---|
Formule moléculaire |
C58H96O35 |
Poids moléculaire |
1353.4 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1 |
Clé InChI |
YBJQXILILWHFAT-UYXACNQFSA-N |
SMILES isomérique |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O |
SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
SMILES canonique |
CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.